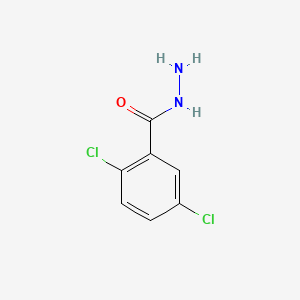

2,5-Dichlorobenzhydrazide

Description

Properties

IUPAC Name |

2,5-dichlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECBCXNWGBDIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217839 | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67487-35-8 | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067487358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorobenzhydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from 2,5-Dichlorobenzoic Acid

One common method for synthesizing 2,5-Dichlorobenzhydrazide involves the reaction of 2,5-Dichlorobenzoic acid with hydrazine. The general procedure includes:

-

- 2,5-Dichlorobenzoic acid

- Hydrazine hydrate

-

- Dissolve 2,5-Dichlorobenzoic acid in a suitable solvent (e.g., ethanol).

- Add hydrazine hydrate to the solution.

- Heat the mixture under reflux for several hours.

- Upon completion, cool the reaction mixture and precipitate the product by adding water.

- Filter and purify the resulting solid.

Yield : Typically around 70-80%, depending on reaction conditions.

Alternative Method via Benzoyl Chloride

Another approach utilizes benzoyl chloride as a starting material:

-

- Benzoyl chloride

- Sodium chloride

- Hydrazine hydrate

-

- Mix benzoyl chloride with sodium chloride in an organic solvent (e.g., dichloromethane).

- Slowly add hydrazine hydrate while maintaining low temperatures.

- Stir the mixture at room temperature for several hours.

- After completion, extract the product using a suitable solvent and purify it through recrystallization.

Yield : This method can achieve yields of approximately 75%.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Reactants | Yield (%) | Reaction Time | Solvent Used |

|---|---|---|---|---|

| Direct Synthesis | 2,5-Dichlorobenzoic acid + Hydrazine | 70-80 | Several hours | Ethanol |

| Via Benzoyl Chloride | Benzoyl chloride + Sodium chloride + Hydrazine | ~75 | Several hours | Dichloromethane |

Research Findings on Optimization

Recent studies have focused on optimizing conditions to improve yields and reduce reaction times. Key findings include:

Temperature Control : Higher temperatures can accelerate reaction rates but may also lead to unwanted side reactions. Optimal temperatures are generally between room temperature and reflux conditions for the solvent used.

Stoichiometry Adjustments : Adjusting the molar ratios of reactants can significantly influence yield. For instance, using an excess of hydrazine can drive the reaction towards completion.

Purification Techniques : Employing advanced purification techniques such as column chromatography has been shown to enhance product purity beyond typical recrystallization methods.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzhydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxadiazoles.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 1,3,4-oxadiazoles.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted benzhydrazides.

Scientific Research Applications

Proteomics Research

2,5-Dichlorobenzhydrazide is utilized to modify proteins or peptides for mass spectrometry analysis. This modification enhances the identification and quantification of proteins in complex biological samples, making it a valuable tool in proteomics research.

Synthetic Intermediate

This compound acts as a synthetic intermediate in the preparation of more complex chemical entities, especially heterocyclic compounds that exhibit potential pharmacological activities. Its unique structure allows for various chemical transformations that facilitate the synthesis of novel compounds.

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatization agent. It enhances the sensitivity and specificity of analytical instruments, which is crucial for accurate measurements in complex mixtures.

Material Science

The compound is employed in developing novel polymeric materials. It can function as a monomer or cross-linking agent, contributing to the creation of materials with tailored properties for specific applications.

Agricultural Chemistry

Research has explored this compound as a precursor for synthesizing agrochemicals with pesticidal or herbicidal activities. Its potential to affect plant growth and pest resistance makes it an interesting candidate for agricultural applications.

Medicinal Chemistry

As a building block in medicinal chemistry, this compound is involved in synthesizing potential therapeutic agents. Its biological activity has been investigated for various diseases, including cancer.

Environmental Science

The compound is utilized for detecting and quantifying pollutants in environmental samples. Its reactivity allows it to form stable complexes with various environmental contaminants, facilitating their analysis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest its potential as an antibacterial agent against multidrug-resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 30 |

| MCF-7 | 25 |

The mechanism involves activating caspases and modulating apoptotic pathways, highlighting its potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzhydrazide involves its reactivity with various molecular targets. In proteomics research, it reacts with protein structures, modifying them for mass spectrometry analysis. In synthetic chemistry, its dichlorobenzhydrazide group acts as a key functional moiety, facilitating the formation of heterocyclic compounds. The exact molecular pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Substitutional Differences

The position and number of chlorine substituents distinguish 2,5-dichlorobenzhydrazide from analogs. Key structural analogs include:

| Compound | CAS Number | Chlorine Substitution | Molecular Formula |

|---|---|---|---|

| This compound | 67487-35-8 | 2,5-positions | C₇H₆Cl₂N₂O |

| 3,5-Dichlorobenzhydrazide | 62899-78-9 | 3,5-positions | C₇H₆Cl₂N₂O |

| 2,4-Dichlorobenzhydrazide | 5814-06-2 | 2,4-positions | C₇H₆Cl₂N₂O |

Key Observations :

Yield Comparison :

Physical Properties

Melting points (mp) and solubility vary with substitution:

| Compound | Melting Point (°C) | Solubility (Ethanol) |

|---|---|---|

| This compound | Not explicitly reported (inferred ~200–220°C) | Moderate |

| 3,5-Dichlorobenzhydrazide | ~204 (decomposes) | Low |

| 2,4-Dichlorobenzhydrazide | 220–224 | High |

Notes:

Biological Activity

2,5-Dichlorobenzhydrazide (DCBH) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an aromatic hydrazide with the chemical formula CHClNO. The presence of two chlorine atoms on the benzene ring contributes to its unique reactivity and biological activity.

Antimicrobial Activity

DCBH has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that DCBH is capable of inhibiting bacterial growth at relatively low concentrations, showcasing its potential as an antibacterial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Research has also focused on the anticancer properties of DCBH. In vitro studies have shown that DCBH can induce apoptosis in various cancer cell lines, including lung and breast cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Case Study:

A study evaluated the antiproliferative effects of DCBH on human lung cancer cells (A549) and breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC values calculated at 30 µM for A549 and 25 µM for MCF-7 cells.

| Cell Line | IC (µM) |

|---|---|

| A549 | 30 |

| MCF-7 | 25 |

The biological activity of DCBH can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : DCBH acts as an inhibitor of certain enzymes involved in cellular metabolism, which may lead to increased oxidative stress within the cells.

- Induction of Apoptosis : By activating apoptotic pathways, DCBH promotes programmed cell death in malignant cells.

- Antioxidant Properties : Some studies suggest that DCBH may exhibit antioxidant activity, which could contribute to its protective effects against oxidative damage in healthy cells .

Safety and Toxicity

While DCBH shows promise in various therapeutic applications, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that DCBH has a moderate safety margin; however, further investigations are necessary to fully understand its pharmacokinetics and long-term effects.

Q & A

Basic: What are the recommended safety protocols for handling 2,5-Dichlorobenzhydrazide in laboratory settings?

Methodological Answer:

- Hazard Identification : Prioritize evaluating risks associated with inhalation, skin contact, and ingestion, as structurally similar hydrazides (e.g., 2,4-dichlorobenzhydrazide) exhibit acute toxicity .

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods during synthesis or purification.

- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if ingested .

- Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid exothermic decomposition .

Basic: How is this compound synthesized, and what solvents are optimal for its purification?

Methodological Answer:

- Synthesis : React 2,5-dichlorobenzoyl chloride with hydrazine hydrate in anhydrous ethanol under reflux (70–80°C). Monitor completion via TLC .

- Solvent Selection : Ethyl acetate or acetone for recrystallization, as polar aprotic solvents enhance yield by reducing side reactions .

- Yield Optimization : Use a 1:1.2 molar ratio of acyl chloride to hydrazine to minimize unreacted starting material .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peak (M+H⁺ at m/z 219.0) .

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

- Systematic Verification :

- Experimental Replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

- Collaborative Analysis : Share raw data with crystallography labs to resolve ambiguities via X-ray diffraction .

Advanced: What strategies optimize the reaction efficiency of this compound in heterocyclic syntheses?

Methodological Answer:

- Catalyst Screening : Test carbodiimides (e.g., EDC·HCl) for coupling reactions to improve cyclization rates .

- Solvent Effects : Use THF for low-polarity intermediates or DMF for high-temperature reactions (>100°C) .

- Kinetic Studies : Employ in-situ FT-IR to monitor intermediate formation and adjust stoichiometry dynamically .

Advanced: How do structural modifications of this compound impact its bioactivity?

Methodological Answer:

- Functional Group Analysis :

- SAR Workflow :

- Synthesize derivatives (e.g., thiosemicarbazones, hydrazones).

- Test in vitro against target pathogens or cell lines.

- Perform QSAR modeling to identify critical substituents .

Basic: How should researchers design experiments to assess the toxicity of this compound?

Methodological Answer:

- In Vitro Assays :

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .

- MTT Assay : Evaluate cytotoxicity in HEK293 or HepG2 cells .

- Environmental Impact : Use OECD Guideline 221 for Daphnia magna acute toxicity testing .

Advanced: What statistical methods are appropriate for analyzing contradictory bioassay data involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.